cis-2-Nonene
Overview
Description
“Cis-2-Nonene” is an olefin . It has the potential to disrupt or destroy the cytochrome-P450 enzyme in rats . It acts as a reactant in the preparation of epoxides for further use in chemical reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H18 . Its molecular weight is 126.2392 . The IUPAC Standard InChI is InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- . The IUPAC Standard InChIKey is IICQZTQZQSBHBY-HYXAFXHYSA-N .
Physical and Chemical Properties Analysis
“this compound” has a density of 0.7±0.1 g/cm3 . Its boiling point is 150.6±3.0 °C at 760 mmHg . The vapour pressure is 4.9±0.1 mmHg at 25°C . The enthalpy of vaporization is 37.1±0.8 kJ/mol . The flash point is 32.2±0.0 °C . The index of refraction is 1.427 . The molar refractivity is 43.8±0.3 cm3 .
Scientific Research Applications
Based on the scientific research available, here are some applications and insights related to "cis-2-Nonene" and closely related compounds:
Body Odor Component Formation : trans-2-Nonenal, a compound related to this compound, is generated endogenously during the peroxidation of polyunsaturated fatty acids and is known for its unpleasant greasy and grassy odor. This compound covalently modifies human serum albumin, and the modified proteins were found to be immunogenic. This research is crucial for understanding the biochemical pathways involved in body odor formation (Ishino et al., 2010).
Biosynthesis in Cucumbers : The biosynthetic pathway in cucumbers involves compounds like cis-3, cis-6-Nonadienal and cis-3-nonenal, which suggest that cucumber alcohol and trans-2-nonenol are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively. This study provides insights into plant biochemistry and the formation of natural flavors (Hatanaka et al., 1975).
Removal of Trans-2-nonenal : Research focused on removing trans-2-nonenal using lysosomal-related enzymes from hen egg white. This compound is a primary cause of odor associated with aging and was effectively reduced by these enzymes, suggesting potential applications in anti-aging treatments (Lee et al., 2020).
Detection of 4-Hydroxy-2-nonenal at Cellular Levels : A method based on electrospray mass spectrometry was developed for detecting trans-4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation. This research is vital for understanding oxidative stress at a cellular level (Gioacchini et al., 1999).
Platinum-Based Drug Research : cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes were investigated for their efficiency in converting light to electricity on nanocrystalline titanium dioxide electrodes. This research contributes to the field of photochemical energy conversion (Nazeeruddin et al., 1993).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “cis-2-Nonen-1-ol”, suggests that it is highly flammable and harmful if swallowed . It may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
(Z)-non-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICQZTQZQSBHBY-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025641 | |
Record name | (2Z)-2-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6434-77-1 | |
Record name | 2-Nonene, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006434771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-2-Nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nonene, (2Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NONENE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UME13MDO8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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